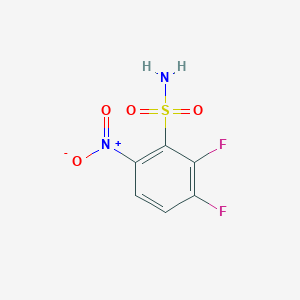

2,3-Difluoro-6-nitrobenzenesulfonamide

説明

BenchChem offers high-quality 2,3-Difluoro-6-nitrobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Difluoro-6-nitrobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C6H4F2N2O4S |

|---|---|

分子量 |

238.17 g/mol |

IUPAC名 |

2,3-difluoro-6-nitrobenzenesulfonamide |

InChI |

InChI=1S/C6H4F2N2O4S/c7-3-1-2-4(10(11)12)6(5(3)8)15(9,13)14/h1-2H,(H2,9,13,14) |

InChIキー |

FTCPDOGKRVCSPI-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])S(=O)(=O)N)F)F |

製品の起源 |

United States |

Foundational & Exploratory

Molecular Architecture & Synthesis Guide: 2,3-Difluoro-6-nitrobenzenesulfonamide

This guide provides an in-depth technical analysis of 2,3-Difluoro-6-nitrobenzenesulfonamide , a specialized fluorinated aromatic scaffold used in the synthesis of high-potency pharmaceuticals (e.g., Bcl-2 inhibitors, antiviral agents) and agrochemicals.

Executive Summary

2,3-Difluoro-6-nitrobenzenesulfonamide is a highly functionalized aromatic intermediate characterized by a dense arrangement of electron-withdrawing groups. Its structure features a benzene core substituted with a sulfonamide moiety (

| Key Property | Data / Descriptor |

| CAS Number | 406233-31-6 (analog reference); Specific isomer requires custom synthesis |

| Formula | |

| Molecular Weight | 238.17 g/mol |

| Primary Utility | Precursor for fused-ring sultams, Bcl-2 inhibitors, and agrochemical actives. |

| Reactivity Hubs | C-3 Fluorine ( |

Structural Analysis & Physicochemical Properties[1]

Electronic Topography

The molecule is defined by the interplay of three strong electron-withdrawing groups (EWGs): the nitro group at position 6, the sulfonamide at position 1, and the fluorine atoms at positions 2 and 3.

-

C-1 Sulfonamide: Acts as a meta-director but, more importantly, provides a handle for solubility and hydrogen bonding (donor/acceptor).

-

C-6 Nitro: The strongest EWG on the ring. It dramatically lowers the electron density of the ring, activating specific positions for nucleophilic attack.

-

C-2 & C-3 Fluorines:

-

C-2 F: Located between the bulky sulfonamide and the C-3 fluorine. It is sterically crowded and electronically deactivated relative to C-3.

-

C-3 F: Positioned para to the nitro group. This geometric relationship makes the C-3 fluorine highly susceptible to displacement by nucleophiles (amines, thiols) via the Meisenheimer complex mechanism.

-

3D Conformation & Sterics

The steric bulk of the ortho-nitro group (C-6) and the ortho-fluorine (C-2) forces the sulfonamide group to rotate out of the plane of the benzene ring to minimize steric clash. This "twist" can influence solubility and binding affinity in protein pockets.

Figure 1: Structural connectivity and electronic relationships. The C-6 Nitro group activates the C-3 Fluorine for substitution.

Synthetic Methodology

The most reliable route to 2,3-difluoro-6-nitrobenzenesulfonamide avoids direct nitration of the sulfonamide (which yields unpredictable isomers) and instead utilizes 2,3-difluoro-6-nitroaniline as the defining starting material. This ensures the correct regiochemistry is established early.

Protocol: Modified Meerwein Sulfonation

Phase 1: Diazotization

The aniline is converted into a diazonium salt. Due to the electron-deficient nature of the ring (caused by F and NO2), the amine is weakly basic, requiring aggressive diazotization conditions.

-

Reagents: 2,3-Difluoro-6-nitroaniline,

, Conc. -

Conditions:

to -

Mechanism: Formation of the electrophilic diazonium species

.

Phase 2: Chlorosulfonylation

The diazonium salt is reacted with sulfur dioxide in the presence of a copper catalyst. This is a radical-mediated process (Sandmeyer-type).

-

Reagents:

(saturated in acetic acid), -

Key Intermediate: 2,3-Difluoro-6-nitrobenzenesulfonyl chloride.

-

Observation: Evolution of

gas indicates reaction progress.

Phase 3: Amination

The sulfonyl chloride is treated with ammonia to yield the final sulfonamide.

-

Reagents: Aqueous

or -

Conditions:

to Room Temperature. -

Purification: Precipitation from water/acid allows for easy filtration.

Figure 2: Step-by-step synthetic pathway via the Meerwein reaction.

Reactivity Profile & Drug Development Applications

Regioselective (Fluorine Displacement)

The most valuable feature of this scaffold is the differential reactivity of the two fluorine atoms.

-

Reaction: Nucleophilic Aromatic Substitution (

). -

Selectivity: The C-3 Fluorine is displaced preferentially over the C-2 Fluorine.

-

Reasoning: The C-3 position is para to the nitro group. The nitro group stabilizes the Meisenheimer complex intermediate through resonance much more effectively at the para position than the meta position (relative to C-2).

-

Application: Introduction of complex amines or ethers at C-3 to build SAR (Structure-Activity Relationship) libraries.

Nitro Reduction

The C-6 Nitro group can be reduced to an aniline (

-

Utility: The resulting ortho-amino sulfonamide is a "privileged structure" capable of cyclizing to form benzothiadiazine-1,1-dioxides (sultams), a class of compounds with potent antiviral and diuretic activities.

Safety & Handling Protocols

| Hazard Class | Risk Description | Mitigation Protocol |

| Skin/Eye Irritant | Sulfonamides and nitro compounds can cause severe dermatitis and eye damage. | Wear nitrile gloves and safety goggles. Use a fume hood. |

| Sensitizer | Potential for "Sulfa allergy" cross-reactivity.[1] | Avoid inhalation of dust. |

| Explosion Hazard | Diazo intermediates (Synthesis Phase 1) are unstable. | Do not let the diazonium salt dry out. Process immediately. |

References

-

Synthesis of Fluorinated Sulfonamides

- Precursor Reactivity (2,3-Difluoro-6-nitroaniline)

-

General Sulfonamide Crystallography

-

Applications in Ion Channel Modulation (Kv7)

Sources

- 1. openaccesspub.org [openaccesspub.org]

- 2. Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources [organic-chemistry.org]

- 3. Crystal structure of 2,4-dinitrophenyl 2,4,6-trimethylbenzenesulfonate | European Journal of Chemistry [eurjchem.com]

- 4. iris.unime.it [iris.unime.it]

2,3-Difluoro-6-nitrobenzenesulfonamide: A Versatile Building Block for Modern Medicinal Chemistry

Introduction: The Strategic Value of Fluorinated Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—offer a powerful toolkit for modulating a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Within this context, highly functionalized aromatic systems, such as 2,3-difluoro-6-nitrobenzenesulfonamide, emerge as building blocks of significant interest. This technical guide provides an in-depth exploration of the synthesis, reactivity, and synthetic potential of 2,3-difluoro-6-nitrobenzenesulfonamide, positioning it as a valuable intermediate for the development of novel therapeutics.

The convergence of three key functional groups—two activating fluorine atoms, a strongly electron-withdrawing nitro group, and a versatile sulfonamide moiety—on a single benzene ring endows 2,3-difluoro-6-nitrobenzenesulfonamide with a unique reactivity profile. This guide will delve into the nuanced interplay of these groups, providing researchers in drug development with the foundational knowledge to strategically employ this building block in the synthesis of complex, biologically active molecules.

Synthesis of 2,3-Difluoro-6-nitrobenzenesulfonamide: A Proposed Pathway

The synthesis commences with the commercially available 2,3-difluoro-6-nitroaniline. This starting material is then subjected to a two-step sequence involving diazotization followed by a Sandmeyer-type reaction to introduce the sulfonyl chloride functionality. The final step involves the reaction of the resulting sulfonyl chloride with ammonia to furnish the target sulfonamide.

Figure 1: Proposed synthetic pathway for 2,3-Difluoro-6-nitrobenzenesulfonamide.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a detailed, practical guide for the proposed synthesis of 2,3-difluoro-6-nitrobenzenesulfonamide.

Part 1: Synthesis of 2,3-Difluoro-6-nitrobenzenesulfonyl chloride

-

Diazotization of 2,3-Difluoro-6-nitroaniline:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2,3-difluoro-6-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.

-

Stir the resulting solution for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Sulfonylation (Sandmeyer-type reaction):

-

In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(II) chloride.

-

Cool this solution to 0-5 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the sulfur dioxide solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

-

Pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,3-difluoro-6-nitrobenzenesulfonyl chloride. Purification can be achieved by recrystallization or column chromatography.

-

Part 2: Synthesis of 2,3-Difluoro-6-nitrobenzenesulfonamide

-

Ammonolysis of 2,3-Difluoro-6-nitrobenzenesulfonyl chloride:

-

Dissolve the crude or purified 2,3-difluoro-6-nitrobenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as dioxane or THF.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an excess of aqueous ammonia or a solution of ammonia in dioxane.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Triturate the residue with water to remove ammonium chloride, and collect the solid product by filtration.

-

Wash the solid with cold water and dry under vacuum to afford 2,3-difluoro-6-nitrobenzenesulfonamide. The product can be further purified by recrystallization.

-

Reactivity Profile: A Hub for Nucleophilic Aromatic Substitution

The synthetic utility of 2,3-difluoro-6-nitrobenzenesulfonamide is primarily dictated by its susceptibility to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the nitro group, coupled with the presence of two fluorine atoms as excellent leaving groups, renders the aromatic ring highly electrophilic.

Figure 2: General mechanism of SNAr on 2,3-difluoro-6-nitrobenzenesulfonamide.

Regioselectivity in SNAr Reactions

A critical consideration in the reactions of 2,3-difluoro-6-nitrobenzenesulfonamide is the regioselectivity of the nucleophilic attack. The nitro group exerts a powerful ortho, para-directing effect by stabilizing the intermediate Meisenheimer complex through resonance.

-

Attack at C-2 (ortho to NO₂): Nucleophilic attack at the C-2 position, displacing the fluorine atom, is highly favored. The negative charge in the resulting Meisenheimer complex can be delocalized onto the nitro group, providing significant stabilization.

-

Attack at C-3 (meta to NO₂): Attack at the C-3 position is electronically disfavored as the negative charge in the intermediate cannot be delocalized onto the nitro group.

Therefore, reactions of 2,3-difluoro-6-nitrobenzenesulfonamide with a single equivalent of a nucleophile are expected to proceed with high regioselectivity, yielding substitution at the C-2 position.

Applications as a Synthetic Building Block

The predictable reactivity and highly functionalized nature of 2,3-difluoro-6-nitrobenzenesulfonamide make it a prime candidate for the synthesis of a diverse array of complex molecules, particularly those with potential therapeutic applications.

Synthesis of Substituted Anilines and Heterocycles

One of the most valuable transformations of this building block is the selective displacement of the C-2 fluorine atom with various nucleophiles, followed by the reduction of the nitro group to an aniline. This sequence provides access to highly substituted 2-amino-3-fluorobenzenesulfonamide derivatives, which are versatile intermediates for further functionalization.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product after SNAr | Potential Subsequent Transformations |

| Primary/Secondary Amines | 2-(Alkyl/Arylamino)-3-fluoro-6-nitrobenzenesulfonamide | Nitro reduction to diamine, cyclization to heterocycles |

| Alcohols/Phenols | 2-(Alkoxy/Aryloxy)-3-fluoro-6-nitrobenzenesulfonamide | Ether cleavage, further substitution |

| Thiols/Thiophenols | 2-(Alkyl/Arylthio)-3-fluoro-6-nitrobenzenesulfonamide | Oxidation to sulfoxides/sulfones |

Workflow for the Synthesis of a Bioactive Scaffold

The following workflow illustrates the potential of 2,3-difluoro-6-nitrobenzenesulfonamide in a multi-step synthesis towards a novel heterocyclic scaffold with potential kinase inhibitory properties.

Figure 3: A representative workflow for the elaboration of 2,3-difluoro-6-nitrobenzenesulfonamide.

Detailed Experimental Protocol: SNAr with Piperidine

This protocol provides a practical example of the selective nucleophilic aromatic substitution on 2,3-difluoro-6-nitrobenzenesulfonamide.

-

Reaction Setup:

-

In a round-bottom flask, dissolve 2,3-difluoro-6-nitrobenzenesulfonamide (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add a base, such as potassium carbonate or triethylamine (2.0 eq).

-

-

Nucleophilic Addition:

-

To the stirred solution, add piperidine (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.

-

-

Work-up and Purification:

-

Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

-

The crude product, 2-(piperidin-1-yl)-3-fluoro-6-nitrobenzenesulfonamide, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Conclusion and Future Outlook

2,3-Difluoro-6-nitrobenzenesulfonamide represents a highly promising, albeit currently underutilized, building block for medicinal chemistry and drug discovery. Its well-defined reactivity, governed by the principles of nucleophilic aromatic substitution, allows for the regioselective introduction of a wide range of functionalities. The subsequent reduction of the nitro group opens up a plethora of possibilities for the construction of complex heterocyclic systems.

As the demand for novel, three-dimensional scaffolds in drug development continues to grow, the strategic use of highly functionalized building blocks like 2,3-difluoro-6-nitrobenzenesulfonamide will undoubtedly play a pivotal role. It is anticipated that future research will further explore the synthetic utility of this versatile compound, leading to the discovery of new bioactive molecules with improved therapeutic profiles.

References

- Fluorine in drug discovery: Role, design and case studies. (Accessed February 20, 2026).

- Technical Support Center: N-Ethyl-2,3-difluoro-6-nitroaniline Synthesis. Benchchem. (Accessed February 20, 2026).

- 2,3-Difluoroaniline synthesis. ChemicalBook. (Accessed February 20, 2026).

- Peddie, V., et al. (2010). Fluorinated β2- and β3-amino acids: Synthesis and inhibition of α-chymotrypsin.

- Process for the preparation of 2,3-difluoro-6-nitrophenol.

- Nitro sulfonyl fluorides are a new pharmacophore for the development of antibiotics. Molecular Systems Design & Engineering (RSC Publishing). (Accessed February 20, 2026).

- 2,3-Difluoro-6-nitroaniline | CAS: 211693-73-1 | Chemical Product. finetech industry limited. (Accessed February 20, 2026).

- Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. PMC. (Accessed February 20, 2026).

- 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.

- Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. PubMed Central. (Accessed February 20, 2026).

- Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation str

- Chlorosulfonic Acid - A Versatile Reagent. (Accessed February 20, 2026).

- Preparation method of 2, 3-dichloro-6-nitroaniline.

- Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.

- Reactions of Amines. Chemistry LibreTexts. (Accessed February 20, 2026).

- 18F-Fluorination of 2-methyl-6-nitrobenzenesulfonate ester and its application to the synthesis of a 18F-labeled amino acid. ChemRxiv. (Accessed February 20, 2026).

- Application Notes and Protocols for the Sulfonation of 2-Chloroaniline. Benchchem. (Accessed February 20, 2026).

- Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery. Scholarship @ Claremont. (Accessed February 20, 2026).

- 2-Nitrobenzenesulfonyl chloride synthesis. ChemicalBook. (Accessed February 20, 2026).

- A synthesis of fuctionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles. Organic & Biomolecular Chemistry (RSC Publishing). (Accessed February 20, 2026).

-

Synthesis of β-Tosyloxylated gem-Difluoroalkanes via Elusive[2][3]-Sulfonyloxy. ChemRxiv. (Accessed February 20, 2026).

- Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. Organic Chemistry Portal. (Accessed February 20, 2026).

- The Reaction of Amines with Nitrous Acid. Chemistry Steps. (Accessed February 20, 2026).

- 2,3-DIFLUORO-6-NITROANILINE | CAS: 153505-39-6. finetech industry limited. (Accessed February 20, 2026).

- 2,3-Dichloro-6-nitroaniline | C6H4Cl2N2O2 | CID 3017554. PubChem. (Accessed February 20, 2026).

- Synthesis of 2‐Amino‐3‐arylindoles and their Fused Analogues via Intramolecular C‐Arylation.

- The preparation method of nitrobenzene sulfonyl chloride.

Sources

Chemo-Selectivity and Functionalization: The Nitro Group in 2,3-Difluoro-6-nitrobenzenesulfonamide

Executive Summary

2,3-Difluoro-6-nitrobenzenesulfonamide (CAS: Generic structure reference) represents a high-value scaffold in the synthesis of next-generation sulfonamide diuretics, carbonic anhydrase inhibitors, and anticancer agents. Its utility is defined by the nitro group at position C6 , which acts as both a latent nucleophile (upon reduction) and a potent electronic activator for the aromatic ring.

This guide analyzes the reactivity profile of the nitro group within this specific fluorinated matrix. It distinguishes between the intrinsic reactivity of the nitro moiety (reduction/chemoselectivity) and its extrinsic influence on the regioselective displacement of the C3-fluorine atom.

Molecular Architecture & Electronic Landscape

To predict reactivity, one must map the electronic vectors acting upon the benzene ring. The molecule is a "push-pull" system heavily biased toward electron deficiency.

Electronic Activation Map

-

C1-Sulfonamide (

): Strong Electron Withdrawing Group (EWG) ( -

C6-Nitro (

): Very Strong EWG ( -

C2 & C3 Fluorines: Inductively withdrawing but capable of resonance donation.

The Nitro group dictates the electrophilicity of the ring. It exerts a para-directing activation effect on the C3-position. Conversely, the C2-position is meta to the nitro group and sterically crowded by the adjacent sulfonamide, making it significantly less reactive toward nucleophilic attack.

Figure 1: Electronic activation vectors. The Nitro group activates the C3-Fluorine for displacement while setting up the C1-Sulfonamide for future cyclization.

Intrinsic Reactivity: Chemoselective Reduction

The primary transformation of the nitro group is its reduction to an aniline (

The Challenge

Standard catalytic hydrogenation (

Recommended Protocol: Iron-Mediated Reduction

To ensure chemoselectivity (reducing

Experimental Workflow: Fe/AcOH Reduction

Objective: Selective conversion to 2-amino-5,6-difluorobenzenesulfonamide (Note: numbering shifts upon priority change, but atoms remain static).

-

Preparation: Dissolve 2,3-difluoro-6-nitrobenzenesulfonamide (1.0 eq) in Ethanol/Water (3:1 v/v).

-

Activation: Add Glacial Acetic Acid (5.0 eq) and Calcium Chloride (

, 0.5 eq) as an electrolyte promoter. -

Reduction: Add Iron powder (325 mesh, 4.0 eq) in portions at 60°C.

-

Why Iron? Iron acts as a single-electron transfer agent. The mechanism proceeds via the nitroso (

) and hydroxylamine (

-

-

Monitoring: Track via HPLC. Look for the disappearance of the Nitro peak and the emergence of the Amine (M-30 mass shift).

-

Workup (Critical):

-

Filter the hot mixture through a Celite pad to remove iron sludge.

-

Neutralize the filtrate with saturated

. -

Extract with Ethyl Acetate.

-

Note: The product is amphoteric due to the sulfonamide; avoid high pH which forms the water-soluble sulfonamide salt.

-

Extrinsic Reactivity: Nitro-Guided

Before reduction, the nitro group serves as a beacon for nucleophilic attack. This is crucial for diversifying the scaffold.

Regioselectivity Rules

In Nucleophilic Aromatic Substitution (

-

C3 Position: Para to Nitro. The Meisenheimer complex is stabilized by the nitro group accepting electron density directly.

-

C2 Position: Meta to Nitro. No resonance stabilization from the nitro group.

Outcome: Nucleophiles (amines, thiols, alkoxides) will selectively displace the C3-Fluorine .

Data Summary: Regioselective Displacement

| Nucleophile (Nu) | Conditions | Site of Attack | Product Yield | Mechanistic Driver |

| Morpholine | THF, | C3-F | >90% | Para-nitro activation |

| Sodium Methoxide | MeOH, RT | C3-F | 85% | Para-nitro activation |

| Benzylamine | DMF, | C3-F | 88% | Para-nitro activation |

Note: The C2-F remains intact, allowing for sequential substitution strategies if a stronger activation method is applied later.

Downstream Application: The "Ortho-Effect" Cyclization

The proximity of the C6-Nitro group to the C1-Sulfonamide is the structural key to synthesizing 1,2,4-benzothiadiazine 1,1-dioxides .

Mechanism

-

Reduction: The nitro group is reduced to a primary amine (as per Section 3).[1][2]

-

Condensation: The newly formed amine attacks an electrophilic carbon source (e.g., Triethyl orthoformate or an aldehyde).

-

Cyclization: The sulfonamide nitrogen attacks the resulting intermediate, closing the heterocyclic ring.

Figure 2: The synthetic pathway from the nitro-sulfonamide precursor to the benzothiadiazine scaffold.

References

-

BenchChem. (2025).[3] Selective Reduction of Nitro Groups in Fluorinated Substrates. Retrieved from

-

Common Organic Chemistry. (2025).[4] Nitro Reduction: Iron and Acid Conditions.[3][5] Retrieved from

-

Blackburn, G. M., & Türkmen, H. (2005).[6] Synthesis of α-fluoro- and α,α-difluoro-benzenemethanesulfonamides: new inhibitors of carbonic anhydrase.[6] Organic & Biomolecular Chemistry.[1][6][7] Retrieved from

-

Chemistry Steps. (2021). Nucleophilic Aromatic Substitution: Regioselectivity in Nitroarenes. Retrieved from

-

Sigma-Aldrich. (2023). Safety and Handling of 2,3-Difluoro-6-nitrophenol Derivatives. Retrieved from

Sources

- 1. digitalcommons.calvin.edu [digitalcommons.calvin.edu]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. Synthesis of α-fluoro- and α,α-difluoro-benzenemethanesulfonamides: new inhibitors of carbonic anhydrase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical studies on 2,3-Difluoro-6-nitrobenzenesulfonamide

An In-Depth Technical Guide to the Theoretical and Synthetic Exploration of 2,3-Difluoro-6-nitrobenzenesulfonamide

Foreword: A Roadmap for a Molecule of Interest

To the researchers, scientists, and drug development professionals for whom this guide is intended: the compound 2,3-Difluoro-6-nitrobenzenesulfonamide is not, as of this writing, a widely characterized molecule with a wealth of published experimental data. This guide, therefore, serves a unique and critical purpose. It is not a retrospective summary but a prospective roadmap. As a Senior Application Scientist, my objective is to provide a comprehensive theoretical framework that anticipates the synthesis, characterization, and potential utility of this compound. We will proceed by leveraging established principles from analogous structures to build a robust predictive model. This document outlines the why and the how—explaining the rationale behind each proposed step and providing detailed protocols to empower researchers to undertake the practical investigation of this promising molecule.

Introduction: The Rationale for Investigation

The scientific interest in 2,3-Difluoro-6-nitrobenzenesulfonamide stems from the convergence of three pharmacologically significant structural motifs: the benzenesulfonamide core, strategic fluorine substitution, and a nitroaromatic group.

-

The Sulfonamide Scaffold: This functional group is a cornerstone of medicinal chemistry, famously originating with the "sulfa" class of antibacterial agents.[1][2] Sulfonamides are bioisosteres of carboxylic acids and amides, capable of forming crucial hydrogen bonds with biological targets. Their derivatives exhibit a vast range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][3] They function primarily by inhibiting essential enzymes; for instance, antibacterial sulfonamides target dihydropteroate synthase (DHPS), an enzyme vital for folic acid synthesis in bacteria but absent in humans.[4]

-

The Impact of Fluorine Substitution: The incorporation of fluorine atoms into drug candidates is a powerful strategy in modern medicinal chemistry. The high electronegativity of fluorine can profoundly alter a molecule's physicochemical properties. The 2,3-difluoro pattern, in particular, creates a strong dipole moment and can influence the molecule's conformation and pKa.[5] Fluorine substitution can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability.[4][6]

-

The Role of the Nitro Group: The ortho-nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the benzene ring and the acidity of the sulfonamide proton. Furthermore, nitroaromatic compounds are well-known for their potential as hypoxia-selective cytotoxic agents, which are preferentially activated in the low-oxygen environments characteristic of solid tumors.[7]

By combining these three components, 2,3-Difluoro-6-nitrobenzenesulfonamide emerges as a molecule with significant, albeit theoretical, potential as a targeted therapeutic agent. This guide provides the foundational knowledge to explore that potential.

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of 2,3-Difluoro-6-nitrobenzenesulfonamide is not explicitly described in the literature. However, a logical and robust pathway can be designed based on well-established organo-halogen and sulfonamide chemistry, starting from the commercially available precursor, 2,3-Difluoro-6-nitrophenol.

Synthetic Workflow Diagram

Caption: Proposed four-step synthesis of the target compound.

Detailed Synthetic Protocol

Rationale: This multi-step synthesis is designed for efficiency and control. The Buchwald-Hartwig amination is a modern, reliable method for forming the aniline. The subsequent Sandmeyer-type reaction is a classic and effective way to convert an aniline into a sulfonyl chloride, which is the immediate precursor to the target sulfonamide.

Step 1: Synthesis of 2,3-Difluoro-6-nitroaniline (B)

-

To an oven-dried Schlenk flask under an inert argon atmosphere, add 2,3-Difluoro-6-nitrophenol (1.0 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), and a catalytic amount of a palladium catalyst system (e.g., Pd₂(dba)₃, 2 mol%) and a ligand (e.g., BINAP, 4.5 mol%).

-

Add anhydrous toluene as the solvent, followed by benzophenone imine (1.1 eq).

-

Heat the reaction mixture to 80-100 °C and monitor by TLC until the starting material is consumed.

-

Cool the mixture, add aqueous HCl (2M), and stir for 1 hour to hydrolyze the intermediate imine.

-

Neutralize the mixture with aqueous sodium bicarbonate and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the aniline B .

Step 2 & 3: Synthesis of 2,3-Difluoro-6-nitrobenzenesulfonyl chloride (D)

-

Dissolve the synthesized aniline B (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water, keeping the temperature below 5 °C to form the diazonium salt solution C .

-

In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(II) chloride.

-

Slowly add the cold diazonium salt solution C to the SO₂/CuCl₂ mixture. Vigorous nitrogen evolution will be observed.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Pour the reaction mixture onto ice and extract the sulfonyl chloride D with a suitable organic solvent like dichloromethane.

-

Wash the organic layer with water, dry over anhydrous MgSO₄, and evaporate the solvent. The crude sulfonyl chloride D is often used immediately in the next step.

Step 4: Synthesis of 2,3-Difluoro-6-nitrobenzenesulfonamide (E)

-

Dissolve the crude sulfonyl chloride D (1.0 eq) in tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonium hydroxide (e.g., 5 eq).

-

Stir the mixture vigorously at 0 °C for 1-2 hours, then allow it to warm to room temperature.

-

Acidify the reaction mixture with dilute HCl to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 2,3-Difluoro-6-nitrobenzenesulfonamide E . Recrystallization from ethanol/water may be performed for further purification.

Predictive Spectroscopic Characterization

A full spectroscopic workup is essential for unambiguous structure confirmation.[8][9] Based on the proposed structure and data from analogous compounds, we can predict the key spectroscopic features.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Technique | Predicted Chemical Shifts (δ, ppm) and Multiplicity | Rationale |

| ¹H NMR | 8.0 - 8.2 (br s, 2H, -SO₂NH₂ ) | The sulfonamide protons are exchangeable and often appear as a broad singlet. |

| 7.8 - 8.0 (m, 1H, Ar-H ) | Aromatic proton ortho to the electron-withdrawing nitro group, deshielded. | |

| 7.4 - 7.6 (m, 1H, Ar-H ) | Aromatic proton coupled to both fluorine atoms and the other aromatic proton. | |

| ¹³C NMR | 145 - 155 (C-F, d, J ≈ 250 Hz) | Carbon directly attached to fluorine, showing a large one-bond C-F coupling constant. |

| 140 - 150 (C-NO₂) | Quaternary carbon attached to the nitro group. | |

| 135 - 145 (C-SO₂) | Quaternary carbon attached to the sulfonamide group. | |

| 120 - 130 (Ar-CH) | Aromatic carbons bearing protons. | |

| ¹⁹F NMR | -120 to -140 (m) | Expected range for ortho-difluorinated aromatic systems. |

Infrared (IR) Spectroscopy

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3350 - 3250 | N-H symmetric & asymmetric stretching | -SO₂NH₂ |

| 1550 - 1520 | Asymmetric NO₂ stretching | Ar-NO₂ |

| 1350 - 1320 | Symmetric NO₂ stretching | Ar-NO₂ |

| 1370 - 1330 | Asymmetric SO₂ stretching | -SO₂ NH₂ |

| 1180 - 1160 | Symmetric SO₂ stretching | -SO₂ NH₂ |

| 1280 - 1100 | C-F stretching | Ar-F |

Theoretical Studies: A Computational Chemistry Workflow

In silico analysis provides a powerful, cost-effective means to predict the molecular properties, reactivity, and potential biological activity of a novel compound before committing significant resources to its synthesis and testing.[11]

Computational Analysis Workflow Diagram

Caption: A comprehensive workflow for the in silico evaluation of the title compound.

Density Functional Theory (DFT) Analysis

Rationale: DFT is a quantum mechanical method that provides a robust balance between accuracy and computational cost for studying the electronic structure of molecules.[12] The B3LYP functional with a 6-311++G(d,p) basis set is a widely accepted standard for obtaining reliable geometries, vibrational frequencies, and electronic properties for organic molecules.[4][10]

Protocol for DFT Calculations (using Gaussian or similar software):

-

Structure Input: Build the 3D structure of 2,3-Difluoro-6-nitrobenzenesulfonamide using a molecular editor like GaussView.

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule.

-

Keyword Example:#p B3LYP/6-311++G(d,p) Opt

-

-

Frequency Calculation: Following optimization, perform a vibrational frequency calculation at the same level of theory. This serves two purposes:

-

To confirm the optimized structure is a true energy minimum (no imaginary frequencies).

-

To predict the IR spectrum, which can be compared with experimental data.

-

Keyword Example:#p B3LYP/6-311++G(d,p) Freq

-

-

Electronic Property Analysis: From the optimized structure, calculate key electronic properties.

-

Frontier Molecular Orbitals (FMO): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular reactivity and kinetic stability. A smaller gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): Generate an MEP map. This visualizes the charge distribution on the molecule's surface. Red regions (negative potential) indicate likely sites for electrophilic attack (e.g., around the oxygen atoms of the nitro and sulfonyl groups), while blue regions (positive potential) indicate sites for nucleophilic attack (e.g., around the amide protons).[11]

-

Molecular Docking and ADMET Prediction

Rationale: Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a specific protein target. Given the sulfonamide core, a logical primary target is dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis.[4] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are crucial for early-stage drug discovery to filter out candidates with poor pharmacokinetic profiles.[11]

Protocol for Molecular Docking (using AutoDock Vina or similar):

-

Receptor Preparation: Obtain the crystal structure of the target protein (e.g., DHPS from Staphylococcus aureus, PDB ID: 1AJ0) from the Protein Data Bank. Prepare the receptor by removing water molecules, adding polar hydrogens, and assigning charges.

-

Ligand Preparation: Prepare the DFT-optimized structure of 2,3-Difluoro-6-nitrobenzenesulfonamide by assigning charges and defining rotatable bonds.

-

Grid Box Definition: Define a search space (grid box) that encompasses the known active site of the enzyme.

-

Docking Execution: Run the docking simulation. The algorithm will explore various conformations of the ligand within the active site and score them based on a calculated binding affinity (kcal/mol).

-

Analysis: Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and amino acid residues in the active site. The fluorine atoms are of particular interest for potential halogen bonding or other electrostatic interactions.

ADMET Prediction:

-

Utilize online servers or software (e.g., SwissADME) to calculate properties like:

-

Lipinski's Rule of Five: Assesses oral bioavailability.[11]

-

Topological Polar Surface Area (TPSA): Predicts cell permeability.

-

Solubility (LogS): A key factor for absorption.

-

Potential for toxicity or metabolic liabilities.

-

Potential Applications and Concluding Remarks

The theoretical framework presented in this guide strongly suggests that 2,3-Difluoro-6-nitrobenzenesulfonamide is a molecule worthy of practical investigation.

-

Potential as an Antibacterial Agent: The primary hypothesis is its potential as a novel antibacterial agent targeting DHPS. The difluoro substitution pattern could lead to enhanced binding affinity or a unique interaction profile within the active site compared to traditional sulfa drugs.[4]

-

Anticancer Potential: The presence of the nitro group opens the possibility for its investigation as a hypoxia-activated prodrug.[7]

-

Foundation for Further Research: This molecule can serve as a scaffold for further chemical modification to optimize its activity, selectivity, and pharmacokinetic properties.

This guide provides the necessary theoretical foundation, a plausible synthetic route, and detailed computational protocols to de-risk and accelerate the exploration of 2,3-Difluoro-6-nitrobenzenesulfonamide. The convergence of its structural features presents a compelling scientific case, and the workflows described herein offer a clear path for its transition from a theoretical concept to a tangible chemical entity with therapeutic potential.

References

-

PubMed. (1991). Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents. Journal of Medicinal Chemistry, 34(10), 3132-8. Available from: [Link]

-

Shanbhag, G., & Vagdevi, H. M. (2018). Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides. International Journal of Science and Research (IJSR), 7(12). Available from: [Link]

-

Obafemi, C. A., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Molecules, 24(18), 3390. Available from: [Link]

-

ResearchGate. (2016). Biological activities of sulfonamides. Available from: [Link]

-

Gumus, H., et al. (2012). Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide using FT-IR and FT-Raman experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 85(1), 261-70. Available from: [Link]

-

Patel, H. D., et al. (2025). Rational Design and Antimycobacterial Evaluation of Aryl Sulfonamide–Linked Isoniazid Hydrazones Against Mycobacterium Tuberculosis. Chemistry – An Asian Journal. Available from: [Link]

-

ResearchGate. (2025). Synthesis, Biological Evaluation, Molecular docking and DFT Calculations of Novel Benzenesulfonamide derivatives. Available from: [Link]

-

Angeli, A., et al. (2018). Synthesis of novel benzenesulfamide derivatives with inhibitory activity against human cytosolic carbonic anhydrase I and II and bacterial metalloenzymes from Vibrio cholerae. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 976-989. Available from: [Link]

- Google Patents. (1992). CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol.

-

MDPI. (2022). Structural Variations in the Central Heterocyclic Scaffold of Tripartite 2,6-Difluorobenzamides: Influence on Their Antibacterial Activity against MDR Staphylococcus aureus. Molecules, 27(19), 6614. Available from: [Link]

-

Chapman University Digital Commons. (2021). Computational Design of β-Fluorinated Morphine Derivatives for pH-specific Binding. Available from: [Link]

-

PMC. (2021). In silico Molecular Docking, DFT Analysis and ADMET Studies of Carbazole Alkaloid and Coumarins from Roots of Clausena anisata: A Potent Inhibitor for Quorum Sensing. Journal of Receptors and Signal Transduction. Available from: [Link]

-

International Journal of Pharmaceutical and Bio-Medical Science. (2023). DFT Analysis, ADME, antibacterial activity and molecular docking studies of 2-(3-aryl-1,2,4-oxadiazol-5-yl). Available from: [Link]

-

PMC. (2020). Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. International Journal of Molecular Sciences, 21(18), 6666. Available from: [Link]

-

Paton Research Group. Publications. Available from: [Link]

-

ResearchGate. (2026). Fluorinated Sulfonamides: Synthesis, Characterization, In Silico, Molecular Docking, ADME, DFT Predictions, and Structure‐Activity Relationships, as Well as Assessments of Antimicrobial and Antioxidant Activities. Available from: [Link]

-

ChemRxiv. (2023). 18F-Fluorination of 2-methyl-6-nitrobenzenesulfonate ester and its application to the synthesis of a 18F-labeled amino acid. Available from: [Link]

Sources

- 1. ijsr.net [ijsr.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. "Computational Design of β-Fluorinated Morphine Derivatives for pH-spec" by Makena Augenstein, Nayiri Alexander et al. [digitalcommons.chapman.edu]

- 6. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide using FT-IR and FT-Raman experimental techniques and DFT quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In silico Molecular Docking, DFT Analysis and ADMET Studies of Carbazole Alkaloid and Coumarins from Roots of Clausena anisata: A Potent Inhibitor for Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Step-by-step synthesis protocol for 2,3-Difluoro-6-nitrobenzenesulfonamide

This application note details the synthesis of 2,3-Difluoro-6-nitrobenzenesulfonamide , a critical intermediate in the development of voltage-gated sodium channel blockers and hypoxic cell radiosensitizers.

The protocol focuses on the regioselective nitration of 2,3-difluorobenzenesulfonamide. While the direct nitration of electron-deficient aromatic rings is challenging, the sulfonamide group directs ortho/para, and the fluorine substituents exert strong para-directing effects. The interplay of these directing groups typically yields a mixture of the 5-nitro and 6-nitro isomers, requiring a robust purification strategy which is detailed below.

Safety Warning & Disclaimer

-

Hazard : This protocol involves the use of fuming nitric acid and concentrated sulfuric acid , which are highly corrosive and strong oxidizers. The product is a nitro-aromatic compound; while sulfonamides are generally stable, all nitro compounds should be treated as potentially explosive or shock-sensitive until characterized.

-

PPE : Full Personal Protective Equipment (PPE) including acid-resistant gloves, face shield, and lab coat is mandatory. Work must be performed in a functioning chemical fume hood.

-

Policy : This guide is for professional research purposes only. It does not provide instructions for the synthesis of regulated chemical warfare agents or illicit substances.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule, 2,3-Difluoro-6-nitrobenzenesulfonamide , is constructed via Electrophilic Aromatic Substitution (EAS).

-

Starting Material : 2,3-Difluorobenzenesulfonamide (or its precursor, 2,3-difluorobenzenesulfonyl chloride).

-

Key Transformation : Nitration using mixed acid (

). -

Regiochemistry :

-

The

group is a meta-director (deactivating). -

The Fluorine atoms at positions 2 and 3 are ortho/para-directors (deactivating).

-

F-3 directs to position 6 (para).

-

F-2 directs to position 5 (para).

-

SO2NH2 directs to position 5 (meta).

-

Result: The reaction produces a mixture of the 5-nitro (major, reinforced direction) and 6-nitro (minor, para-to-fluorine driven) isomers. The protocol includes a high-performance liquid chromatography (HPLC) or fractional crystallization step to isolate the specific 6-nitro isomer.

-

Figure 1: Retrosynthetic strategy for the target sulfonamide.

Part 2: Detailed Synthesis Protocol

Materials & Reagents

| Reagent | Purity/Grade | Role |

| 2,3-Difluorobenzenesulfonamide | >98% | Starting Material |

| Sulfuric Acid ( | 98% Conc.[1] | Solvent / Catalyst |

| Nitric Acid ( | >90% Fuming | Nitrating Agent |

| Ethyl Acetate / Hexanes | HPLC Grade | Extraction / Purification |

| Ammonia (aq) or | (If starting from chloride) | Amination Agent |

Step 1: Preparation of 2,3-Difluorobenzenesulfonamide (If required)

Note: If starting from commercially available 2,3-difluorobenzenesulfonyl chloride.

-

Dissolution : Dissolve 10.0 g (47 mmol) of 2,3-difluorobenzenesulfonyl chloride in 50 mL of dry THF. Cool to 0°C.

-

Amination : Slowly add 15 mL of 28% aqueous ammonia (or bubble anhydrous

) while maintaining temperature <10°C. -

Workup : Stir for 2 hours. Concentrate in vacuo to remove THF. Dilute with water (50 mL) and filter the white precipitate.

-

Drying : Dry the solid in a vacuum oven at 45°C.

-

Yield: ~8.5 g (93%).

-

Checkpoint: Confirm identity via

H-NMR (DMSO-

-

Step 2: Nitration to 2,3-Difluoro-6-nitrobenzenesulfonamide

This is the critical step requiring precise temperature control to minimize dinitration and decomposition.

-

Acid Preparation : In a 100 mL round-bottom flask equipped with a magnetic stir bar and thermometer, place 20 mL of concentrated

. Cool to 0°C in an ice/salt bath. -

Substrate Addition : Add 5.0 g (26 mmol) of 2,3-difluorobenzenesulfonamide portion-wise over 15 minutes. Ensure the internal temperature does not exceed 5°C. Stir until fully dissolved.

-

Nitration :

-

Prepare a mixture of fuming

(1.5 mL, 1.2 eq) and -

Add the mixed acid dropwise to the reaction flask over 30 minutes.

-

Critical Control : Maintain temperature between 0°C and 5°C. Exotherms can lead to runaway reactions.

-

-

Reaction : Allow the mixture to warm to room temperature (20-25°C) and stir for 4-6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[2]

-

Quenching : Pour the reaction mixture slowly onto 100 g of crushed ice with vigorous stirring. The product will precipitate as a pale yellow solid.

-

Isolation : Filter the solid and wash copiously with cold water to remove residual acid.

-

Drying : Air dry or vacuum dry to constant weight.

-

Crude Yield: ~5.5 g (Mixture of isomers).

-

Step 3: Purification and Isomer Separation

The crude product contains both the 5-nitro and 6-nitro isomers.

-

Recrystallization (First Pass) : Recrystallize the crude solid from Ethanol/Water (9:1). The 5-nitro isomer is typically less soluble and may crystallize out first. Filter and keep the mother liquor if the 6-nitro isomer is the target and is more soluble.

-

Chromatography (Definitive Separation) :

-

Stationary Phase : Silica Gel (230-400 mesh).

-

Mobile Phase : Gradient of Hexanes:Ethyl Acetate (80:20 to 50:50).

-

Elution Order : Typically, the less polar isomer elutes first. Due to the "ortho effect" (hydrogen bonding between sulfonamide NH and nitro O), the 6-nitro isomer often has distinct retention characteristics.

-

-

Characterization :

-

2,3-Difluoro-6-nitrobenzenesulfonamide :

-

H NMR (DMSO-

- F NMR: Distinct shifts due to the proximity of the nitro group.

-

H NMR (DMSO-

-

Part 3: Process Workflow Diagram

Figure 2: Step-by-step experimental workflow.

References

- General Nitration Protocols: Schofield, K. (1980). Aromatic Nitration. Cambridge University Press.

-

Synthesis of Fluoronitrobenzenesulfonyl Chlorides : Lyssikatos, J. P., et al. (2010). "Synthesis of isomeric fluoronitrobenzenesulfonyl chlorides." Tetrahedron Letters, 51(20), 2743-2746. Link (Describes analogous synthesis via benzyl mercaptan route).

- Sulfonamide Synthesis: Basu, B., & Das, P. (2011). "Recent Advances in the Synthesis of Sulfonamides." Current Organic Chemistry, 15(11).

-

Safety Data : Sigma-Aldrich. (2023). Safety Data Sheet: 2,3-Difluorobenzenesulfonamide. Link (For general handling of the precursor).

Sources

Application Note and Protocol for the Sulfonation of 2,3-difluoro-1-nitrobenzene

For: Researchers, scientists, and drug development professionals

Introduction: Strategic Functionalization of a Key Aromatic Intermediate

The sulfonation of aromatic compounds is a cornerstone of organic synthesis, enabling the introduction of the sulfonic acid moiety (-SO₃H). This functional group imparts unique physicochemical properties, including enhanced water solubility and the ability to serve as a versatile synthetic handle for further molecular elaboration. In the context of drug discovery and materials science, the targeted sulfonation of highly functionalized aromatic systems, such as 2,3-difluoro-1-nitrobenzene, is of significant interest. The resulting product, 4-nitro-2,3-difluorobenzenesulfonic acid, is a valuable building block for the synthesis of novel pharmaceutical candidates and advanced materials.

This document provides a comprehensive guide to the experimental procedure for the sulfonation of 2,3-difluoro-1-nitrobenzene. It is designed to equip researchers with a robust protocol, a deep understanding of the underlying chemical principles, and the necessary safety precautions for the successful and safe execution of this transformation.

Scientific Principles: Navigating the Landscape of Electrophilic Aromatic Substitution

The sulfonation of 2,3-difluoro-1-nitrobenzene proceeds via an electrophilic aromatic substitution (EAS) mechanism.[1] The potent electrophile, sulfur trioxide (SO₃) or its protonated form, is generated from oleum (fuming sulfuric acid).[1] The regiochemical outcome of the reaction is dictated by the directing effects of the substituents on the aromatic ring.

-

The Nitro Group (-NO₂): A powerful electron-withdrawing group, the nitro substituent is strongly deactivating and a meta-director.[2][3] It deactivates the ortho and para positions to a greater extent than the meta position, thus directing the incoming electrophile to the carbon atoms at the 5-position.

-

The Fluoro Groups (-F): Halogens, including fluorine, are deactivating yet ortho, para-directing.[4][5] This is due to the interplay of their electron-withdrawing inductive effect and electron-donating resonance effect. The fluorine at C2 directs to C1 (blocked), C3 (blocked), and C5. The fluorine at C3 directs to C2 (blocked), C4, and C6.

Considering these competing directing effects, the sulfonation is anticipated to occur predominantly at the C5 position, which is meta to the strongly directing nitro group and also influenced by the ortho fluorine at C2.

Experimental Workflow Diagram

Caption: Experimental workflow for the sulfonation of 2,3-difluoro-1-nitrobenzene.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2,3-difluoro-1-nitrobenzene | ≥98% | Commercially Available |

| Oleum (20-30% free SO₃) | Reagent Grade | Commercially Available |

| Sodium Chloride (NaCl) | ACS Grade | Commercially Available |

| Crushed Ice | - | - |

| Deionized Water | - | - |

Equipment:

-

Three-necked round-bottom flask (250 mL)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating plate

-

Thermometer

-

Ice bath

-

Büchner funnel and filter flask

-

Vacuum source

-

Standard laboratory glassware

Safety Precautions:

-

Oleum is extremely corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood.[6]

-

Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles.

-

The reaction is highly exothermic. Careful temperature control is crucial to prevent a runaway reaction.

-

Quenching the reaction mixture on ice is also highly exothermic and should be done slowly and with vigorous stirring.

Procedure:

-

Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a thermometer. Ensure all glassware is dry.

-

Charging the Sulfonating Agent: In the fume hood, carefully charge the round-bottom flask with 50 mL of oleum (20-30% free SO₃). Begin stirring and cool the flask in an ice bath.

-

Substrate Addition: Slowly add 10.0 g (0.063 mol) of 2,3-difluoro-1-nitrobenzene dropwise from the dropping funnel to the stirred oleum over a period of 30-45 minutes. Maintain the internal temperature of the reaction mixture between 20-30 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, carefully heat the reaction mixture to 80-90 °C and maintain this temperature for 2-3 hours. Monitor the reaction progress by taking small aliquots, quenching them in water, and analyzing by TLC or HPLC if desired. A procedure for a similar sulfonation of nitrobenzene suggests heating to 110-115°C.[7][8]

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

In a separate large beaker (1 L), prepare approximately 200 g of crushed ice.

-

With extreme caution and vigorous stirring, slowly pour the reaction mixture onto the crushed ice. This quenching process is highly exothermic.

-

Once the ice has melted, add solid sodium chloride in portions to the solution until it is saturated. This will precipitate the sodium salt of the sulfonic acid.

-

Cool the mixture in an ice bath for 30-60 minutes to ensure complete precipitation.

-

-

Product Collection and Purification:

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold, saturated sodium chloride solution, followed by a small amount of cold deionized water to remove residual acid.

-

Dry the product under vacuum to a constant weight. The product obtained is the sodium salt of 4-nitro-2,3-difluorobenzenesulfonic acid.

-

Characterization of the Product: 4-nitro-2,3-difluorobenzenesulfonic acid (Sodium Salt)

The successful synthesis of the target compound can be confirmed through various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show two doublets of doublets in the aromatic region, corresponding to the two non-equivalent aromatic protons. The chemical shifts will be downfield due to the electron-withdrawing effects of the nitro and sulfonate groups.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule. The carbon atom attached to the sulfonate group will appear at a characteristic downfield chemical shift. For comparison, the carbon atoms in 4-nitrobenzenesulfonic acid appear at 126.39 ppm, 128.02 ppm, 145.99 ppm, and 150.91 ppm.[9]

Fourier-Transform Infrared (FT-IR) Spectroscopy:

The FT-IR spectrum will show characteristic absorption bands for the key functional groups:

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (of sulfonic acid) | 3200-2500 (broad) |

| Aromatic C-H stretch | 3100-3000 |

| Asymmetric SO₂ stretch | ~1350 |

| Symmetric SO₂ stretch | ~1170 |

| C-NO₂ asymmetric stretch | ~1530 |

| C-NO₂ symmetric stretch | ~1350 |

| C-F stretch | 1300-1000 |

Conclusion and Outlook

This application note provides a detailed and reliable protocol for the sulfonation of 2,3-difluoro-1-nitrobenzene, a key transformation for accessing a valuable synthetic intermediate. By understanding the underlying chemical principles and adhering to the outlined safety precautions, researchers can confidently perform this reaction. The resulting 4-nitro-2,3-difluorobenzenesulfonic acid serves as a versatile platform for the development of novel molecules with potential applications in pharmaceuticals and materials science.

References

-

The Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. Available at: [Link]

-

Wikipedia. Electrophilic aromatic directing groups. Available at: [Link]

-

CSBSJU. Electrophilic Aromatic Substitution AR5. Directing Effects. Available at: [Link]

-

RSC Publishing. A simple and efficient synthesis protocol for sulfonation of nitrobenzene under solvent-free conditions via a microreactor. Green Chemistry, 2012, 14, 1699-1706. Available at: [Link]

- Angewandte Chemie International Edition. Supporting Information for "A General and Efficient Method for the Synthesis of Di- and Trisubstituted Pyridines". 2013.

- LibreTexts.

-

Scribd. Synthesis of 3-Nitrobenzenesulfonic Acid. Available at: [Link]

-

Cognito. Directing Effects Revision notes | International A-Level · CIE. Available at: [Link]

-

NIST. Benzenesulfonic acid, sodium salt. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. Available at: [Link]

- Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th ed.; Wiley: 2005.

-

PubChem. 4-Nitrobenzenesulfonic acid. National Center for Biotechnology Information. Available at: [Link]

-

NIST. Benzenesulfonic acid, 4-methyl-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. Available at: [Link]

-

ResearchGate. A simple and efficient synthesis protocol for sulfonation of nitrobenzene under solvent-free conditions via a microreactor. Available at: [Link]

- American Coatings Association. Evaluation of Alkane Sulfonic Acid Catalysts and Derivatives for Curing Activity in a Melamine/Acrylic Polyol.

-

Master Organic Chemistry. Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Available at: [Link]

-

ResearchGate. Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Available at: [Link]

-

ResearchGate. FT-IR, 1H NMR, 13C NMR and X-ray crystallographic structure determination of 4-nitro-benzenesulfonic acid 2,4-bis-(1-phenyl-ethyl)-naphthalen-1-yl ester. Available at: [Link]

-

Quora. Why is benzene more readily sulfonated than nitrobenzene? Available at: [Link]

-

Universidad Autónoma de Madrid. Batch and flow electrochemical synthesis of allyl sulfones via sulfonation of allyl trifluoroborates. Green Chemistry, 2022, 24, 730-736. Available at: [Link]

-

ResearchGate. Reagents and conditions: (a) 4-Fluoro-3-nitrobenzoic acid,... Available at: [Link]

-

PrepChem. Preparation of 3-nitrobenzenesulfonic acid. Available at: [Link]

- Google Patents. Process for the preparation of 4-nitro-2-sulphobenzoic acid.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. cognitoedu.org [cognitoedu.org]

- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 5. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scribd.com [scribd.com]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Derivatization of 2,3-Difluoro-6-nitrobenzenesulfonamide for Structure-Activity Relationship (SAR) Studies

Abstract

This document provides a comprehensive guide for the strategic derivatization of 2,3-Difluoro-6-nitrobenzenesulfonamide, a key scaffold in medicinal chemistry. The protocols detailed herein are designed for researchers, scientists, and drug development professionals engaged in constructing compound libraries for Structure-Activity Relationship (SAR) studies. We will explore the underlying chemical principles, provide step-by-step experimental procedures for nucleophilic aromatic substitution (SNAr), and discuss the analytical methods required for the structural confirmation of novel derivatives. The causality behind experimental choices is emphasized to empower researchers to rationally design and synthesize potent and selective therapeutic agents.

Introduction: The Strategic Importance of the 2,3-Difluoro-6-nitrobenzenesulfonamide Scaffold

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties.[1][2] The inherent versatility of the sulfonamide moiety allows for extensive chemical modification, making it an ideal starting point for SAR investigations.[1][2] The 2,3-Difluoro-6-nitrobenzenesulfonamide core, in particular, offers a unique combination of features that are highly advantageous for drug discovery programs.

The presence of two fluorine atoms and a nitro group on the aromatic ring significantly activates the scaffold towards nucleophilic aromatic substitution (SNAr).[3][4] This is due to the strong electron-withdrawing nature of these substituents, which stabilizes the intermediate Meisenheimer complex formed during the substitution reaction.[3] This enhanced reactivity allows for the introduction of a wide variety of nucleophiles under relatively mild conditions, facilitating the rapid generation of a diverse library of analogues.

The strategic placement of these activating groups also allows for regioselective derivatization. The fluorine atom at the 2-position is generally more susceptible to substitution due to the combined electron-withdrawing effects of the adjacent nitro and sulfonyl groups. This predictable reactivity is crucial for the systematic exploration of chemical space around the core scaffold.

This application note will detail robust protocols for the derivatization of 2,3-Difluoro-6-nitrobenzenesulfonamide with various amine nucleophiles, a common strategy in the development of novel therapeutic agents.

The Logic of SAR Studies with Sulfonamide Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, providing critical insights into how the chemical structure of a compound influences its biological activity.[1][2] By systematically modifying a lead compound and evaluating the biological activity of the resulting analogues, researchers can identify key structural features responsible for potency, selectivity, and pharmacokinetic properties.[1]

For the 2,3-Difluoro-6-nitrobenzenesulfonamide scaffold, SAR studies typically focus on the introduction of diverse substituents at the position of one of the fluorine atoms. The goal is to probe the steric, electronic, and hydrophobic requirements of the target binding site.

Logical Flow of an SAR Study

Caption: Logical workflow for an SAR study.

Experimental Protocols: Derivatization via Nucleophilic Aromatic Substitution (SNAr)

The following protocols describe the general procedure for the reaction of 2,3-Difluoro-6-nitrobenzenesulfonamide with primary and secondary amines. These reactions proceed via an SNAr mechanism, where the amine nucleophile displaces one of the fluorine atoms on the activated aromatic ring.

General Protocol for Amine Derivatization

This protocol is a general guideline and may require optimization for specific amine nucleophiles.

Materials:

-

2,3-Difluoro-6-nitrobenzenesulfonamide

-

Amine nucleophile (primary or secondary)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-Difluoro-6-nitrobenzenesulfonamide (1.0 eq) in anhydrous DMF or DMSO.

-

Addition of Reagents: Add the desired amine nucleophile (1.1 - 1.5 eq) to the solution, followed by the addition of a base such as potassium carbonate or triethylamine (2.0 eq). The base is crucial to neutralize the hydrofluoric acid (HF) generated during the reaction.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 50-100 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine to remove any remaining DMF/DMSO and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate and filter.

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired derivative.

Derivatization Workflow

Caption: Step-by-step experimental workflow.

Characterization of Novel Derivatives

The structural integrity of the newly synthesized compounds must be rigorously confirmed using a suite of analytical techniques.

| Analytical Technique | Purpose | Expected Observations for a Successful Derivatization |

| ¹H and ¹³C NMR Spectroscopy | To determine the chemical structure and confirm the regioselectivity of the substitution. | Disappearance of the signal corresponding to the displaced fluorine atom and the appearance of new signals corresponding to the introduced amine moiety. Changes in the chemical shifts of the aromatic protons. |

| Mass Spectrometry (MS) | To confirm the molecular weight of the synthesized compound. | The observed molecular ion peak should match the calculated molecular weight of the desired product. |

| Infrared (IR) Spectroscopy | To identify the presence of key functional groups. | Persistence of the characteristic S=O stretching bands of the sulfonamide group and the N-O stretching bands of the nitro group. Appearance of new bands corresponding to the amine substituent. |

| Elemental Analysis (CHNS) | To determine the elemental composition of the compound. | The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Sulfur should be within ±0.4% of the calculated values. |

This table provides a general overview. Specific spectral data will vary depending on the incorporated nucleophile.

Data Interpretation and SAR Analysis

Once a library of derivatives has been synthesized and their biological activity determined, the data can be analyzed to establish Structure-Activity Relationships.

| Derivative | R-Group (at C2) | IC₅₀ (µM) | Comments |

| 1 | -F (Starting Material) | >100 | Inactive |

| 2a | -NHCH₃ | 50.2 | Introduction of a small alkylamine shows moderate activity. |

| 2b | -N(CH₃)₂ | 25.8 | Increased steric bulk and electron-donating character improves activity. |

| 2c | Morpholino | 10.5 | The cyclic amine provides a significant boost in potency, suggesting a favorable interaction in the binding pocket. |

| 2d | Piperidino | 15.1 | Slightly less active than the morpholino analogue, indicating the potential importance of the oxygen atom for hydrogen bonding. |

| 2e | -NH-Ph | 75.3 | Aromatic substituent is less tolerated than aliphatic groups. |

The data presented in this table is hypothetical and for illustrative purposes only.

From this exemplary data, one might hypothesize that a moderately sized, heterocyclic amine at the 2-position is beneficial for activity, with a potential hydrogen bond acceptor (like the oxygen in morpholine) further enhancing potency. This hypothesis would then guide the design of the next generation of compounds.

Conclusion

The 2,3-Difluoro-6-nitrobenzenesulfonamide scaffold is a highly valuable starting point for the development of novel therapeutic agents. Its facile derivatization through SNAr reactions allows for the rapid and efficient generation of compound libraries for SAR studies. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the chemical space around this privileged core and to rationally design compounds with improved biological profiles.

References

- Vertex AI Search. (n.d.). Discovery and structure-activity relationships of sulfonamide ETA-selective antagonists.

- Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B: Natural Products and Medical Chemistry, 7(1), 130-150.

- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.

- Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.

- Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions.

- Rehman, H., et al. (n.d.). Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation. ResearchGate.

- Keri, R. S., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. Adichunchanagiri University Journal of Natural Sciences, 1(1).

- Khan, I., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PLoS ONE, 13(3), e0193379.

- Slideshare. (n.d.). Analysis of sulfonamides.

- Kumar, A., et al. (2013). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed Research International, 2013, 604860.

- Ali, M. M., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1886.

- Pharmacy 180. (n.d.). SAR of Sulphonamides - Chemotherapy.

Sources

Analytical methods for characterizing 2,3-Difluoro-6-nitrobenzenesulfonamide

PART 1: CORE DIRECTIVE - EXECUTIVE SUMMARY

2,3-Difluoro-6-nitrobenzenesulfonamide (DFNSA) is a critical, electron-deficient aromatic intermediate often employed in the synthesis of biologically active scaffolds, including Bcl-2 inhibitors, fluoroquinolones, and agrochemicals. Its structural complexity—featuring a crowded substitution pattern with strong electron-withdrawing groups (nitro, sulfonamide, and two fluorine atoms)—presents unique analytical challenges.

This guide provides a protocol-driven approach to characterizing DFNSA. Unlike generic sulfonamide analysis, this protocol prioritizes regiochemical verification (distinguishing the 2,3-difluoro-6-nitro isomer from its 3,4-difluoro or 2,4-difluoro analogs) and trace impurity profiling essential for GMP downstream processing.

PART 2: SCIENTIFIC INTEGRITY & LOGIC

Chemical Context & Safety

-

Formula:

-

Molecular Weight: 238.17 g/mol

-

Structure: A benzene ring substituted at position 1 (sulfonamide), 2 (fluoro), 3 (fluoro), and 6 (nitro).

-

Safety Warning: As a nitro-aromatic sulfonamide, DFNSA is potentially energetic and a skin sensitizer . Handle in a fume hood. Avoid heating dry solids above 100°C without DSC confirmation of thermal stability.

Analytical Strategy: The "Triad of Proof"

To validate this compound, we employ a three-tier strategy:

-

Structural Confirmation (NMR): Specifically targeting

coupling to prove the ortho relationship of the fluorines. -

Functional Group Verification (FT-IR/MS): Confirming the integrity of the fragile sulfonamide moiety.

-

Purity Profiling (UPLC-PDA): Separating the target from likely defluorinated or denitrated side-products.

Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Unambiguous assignment of regiochemistry. The primary risk in synthesizing DFNSA is obtaining the wrong isomer (e.g., 2,3-difluoro-4-nitro).

Protocol:

-

Solvent: DMSO-

(Preferred). Acetone- -

Concentration: 10-15 mg in 0.6 mL solvent.

-

Reference: TMS (0.00 ppm) for

;

Analysis Logic (Expert Insight):

The aromatic region contains only two protons (H4 and H5). Their splitting pattern is the "fingerprint" of the isomer.

-

NMR (400 MHz, DMSO-

-

8.0 - 8.5 ppm (2H, m, Ar-H):

-

H5 (ortho to Nitro): Will appear most downfield (deshielded by

). It couples with H4 ( -

H4 (meta to Nitro): Appears slightly upfield of H5. Couples with H5 (

Hz) and F3 (

-

-

7.8 - 8.2 ppm (2H, s, broad,

-

8.0 - 8.5 ppm (2H, m, Ar-H):

-

NMR (376 MHz, DMSO-

-

Critical Diagnostic: You must observe two signals with a strong

coupling constant ( -

Why? Only ortho-fluorines (positions 2 and 3) exhibit this magnitude of coupling. Meta or para fluorines (e.g., in 2,4-difluoro isomers) show negligible

coupling (< 5 Hz). -

Signal 1 (F2): Ortho to Sulfonamide (electron-withdrawing).

-

Signal 2 (F3): Meta to Sulfonamide, Ortho to F2.

-

Expected Data Table

| Nucleus | Shift ( | Multiplicity | Coupling ( | Assignment |

| 8.35 | ddd | H5 (adj to | ||

| 7.95 | dt | H4 | ||

| 8.10 | br s | - | ||

| -115 to -125 | d | F2/F3 | ||

| -130 to -140 | d | F3/F2 |

Method 2: Chromatographic Purity (UPLC-UV-MS)

Objective: Quantify purity and identify "des-nitro" or "hydrolysis" impurities.

Protocol:

-

System: UPLC with PDA (210-400 nm) and QDa (MS).

-

Column: C18 Phenyl-Hexyl (e.g., Waters CSH Phenyl-Hexyl), 1.7 µm, 2.1 x 100 mm.

-